molecular formula C8H7N3O2 B3219269 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190317-13-5

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B3219269
CAS No.: 1190317-13-5
M. Wt: 177.16 g/mol
InChI Key: HYVCOYXHHGQHOD-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in targeting specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further modifications .

Scientific Research Applications

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid stands out due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This unique combination enhances its ability to interact with various biological targets, making it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCOYXHHGQHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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